molecular formula C14H9BrO2S B374462 2-Bromo-10-methoxy-1-thiabenzo[f]azulen-4-one

2-Bromo-10-methoxy-1-thiabenzo[f]azulen-4-one

Cat. No. B374462
M. Wt: 321.19g/mol
InChI Key: VKTNMDBSSPANFV-UHFFFAOYSA-N
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Patent
US08377967B2

Procedure details

A methanol (1100 mL) solution of the compound obtained in Example 13 (90.2 g, 200 mmol) was refluxed while heating overnight. After allowing the mixture to cool in the air, DBU (63.4 g, 417 mmol) was further added thereto, and the mixture was refluxed while heating for another overnight. The reaction mixture was allowed to cool in the air, and the precipitated crystals were separated by filtration and dried, to give the captioned compound in an amount of 55.7 g, 173 mmol (2 steps, 87%).
Name
Quantity
63.4 g
Type
reactant
Reaction Step One
Name
compound
Quantity
90.2 g
Type
reactant
Reaction Step Two
Quantity
1100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]2[CH:5](Br)[CH:6](Br)[C:7]3[CH:16]=[CH:15][CH:14]=[CH:13][C:8]=3[C:9](=[O:12])[C:10]=2[CH:11]=1.C1CCN2C(=NCCC2)CC1.[CH3:30][OH:31]>>[Br:1][C:2]1[S:3][C:4]2[C:5]([O:31][CH3:30])=[CH:6][C:7]3[CH:16]=[CH:15][CH:14]=[CH:13][C:8]=3[C:9](=[O:12])[C:10]=2[CH:11]=1

Inputs

Step One
Name
Quantity
63.4 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Two
Name
compound
Quantity
90.2 g
Type
reactant
Smiles
BrC=1SC=2C(C(C3=C(C(C2C1)=O)C=CC=C3)Br)Br
Name
Quantity
1100 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heating overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was further added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
while heating for another overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool in the air
CUSTOM
Type
CUSTOM
Details
the precipitated crystals were separated by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give the captioned compound in an amount of 55.7 g, 173 mmol (2 steps, 87%)

Outcomes

Product
Name
Type
Smiles
BrC=1SC=2C(=CC3=C(C(C2C1)=O)C=CC=C3)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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